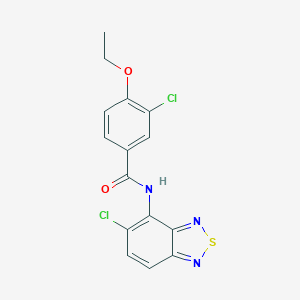![molecular formula C21H25N3O2 B251111 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251111.png)
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of MP-10 involves its binding to dopamine D3 receptors in the brain and inhibiting their activity. This results in a decrease in the release of dopamine, which is a neurotransmitter that is involved in reward and pleasure pathways in the brain. This makes MP-10 a potential candidate for the treatment of addiction and other neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in reward-seeking behavior. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MP-10 in lab experiments is its potency and selectivity as a dopamine D3 receptor antagonist. This makes it a useful tool for studying the role of dopamine D3 receptors in various physiological and pathological processes. However, one of the limitations of using MP-10 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MP-10. One potential direction is the development of new drugs that are based on the structure of MP-10 and that can be used for the treatment of addiction and other neurological disorders. Another potential direction is the further study of the anticancer properties of MP-10 and the development of new anticancer drugs based on its structure.
Conclusion:
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has potential applications in various fields such as neuroscience and cancer research. Its mechanism of action involves its binding to dopamine D3 receptors in the brain and inhibiting their activity. MP-10 has several biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of MP-10, including the development of new drugs for the treatment of addiction and other neurological disorders and the further study of its anticancer properties.
Synthesemethoden
The synthesis of 3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-chlorophenyl)piperazine with 3-methylbenzoyl chloride in the presence of a base such as sodium bicarbonate. The resulting product is then purified using column chromatography to obtain pure MP-10.
Wissenschaftliche Forschungsanwendungen
MP-10 has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, MP-10 has been shown to act as a potent and selective dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of addiction and other neurological disorders.
In cancer research, MP-10 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of anticancer drugs.
Eigenschaften
Molekularformel |
C21H25N3O2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
3-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H25N3O2/c1-3-20(25)24-13-11-23(12-14-24)19-9-7-18(8-10-19)22-21(26)17-6-4-5-16(2)15-17/h4-10,15H,3,11-14H2,1-2H3,(H,22,26) |
InChI-Schlüssel |
TZGFWMXPJCZAMS-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C |
Kanonische SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-{[(4-methoxyphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B251028.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B251049.png)
